For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diphenoxybenzene
Introduction
1,4-Diphenoxybenzene, also known by synonyms such as hydroquinone diphenyl ether and p-diphenoxybenzene, is an aromatic ether with the chemical formula C₁₈H₁₄O₂.[1][2][3] Its structure consists of a central benzene ring substituted with two phenoxy groups at the para positions.[4] This symmetrical arrangement imparts significant thermal stability and unique chemical properties, making it a compound of interest in materials science, organic synthesis, and potentially in the development of novel therapeutics.[4][5] It is utilized as a building block for polymers, resins, dyes, and pharmaceuticals.[4][5] This document provides a comprehensive overview of the core physical and chemical properties of 1,4-diphenoxybenzene, detailed experimental protocols for its characterization, and visualizations of its synthesis and reactivity.
Physical and Chemical Properties
1,4-Diphenoxybenzene is a white to light yellow crystalline solid at room temperature.[4][6] It is generally insoluble in water but soluble in various organic solvents.[5] Its high thermal stability is indicated by a high flash point and boiling point.[4][5]
Tabulated Physical Properties
The following table summarizes the key physical properties of 1,4-diphenoxybenzene.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₄O₂ | [1][4][7] |
| Molecular Weight | 262.31 g/mol | [3][4][8] |
| CAS Number | 3061-36-7 | [1][6][7] |
| Appearance | White to light yellow/brown crystalline powder, flakes, or pellets | [4][5][6] |
| Melting Point | 68 - 78 °C | [3][4][6] |
| Boiling Point | 182 °C @ 2.3 mmHg (0.3 kPa); ~371 °C @ 760 mmHg | [3][4][8] |
| Density | 1.083 g/cm³ | [4][7][9] |
| Flash Point | 202 °C | [4][7][9] |
| Refractive Index | ~1.520 (estimate) | [4][7] |
| Solubility | Insoluble in water | [5] |
Tabulated Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1,4-diphenoxybenzene.
| Spectroscopic Data | Values | References |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 157.8, 152.7, 129.7, 122.9, 120.4, 118.3 | [4] |
| Mass Spectrum (GC-MS) | Key fragments (m/z): 262 (M⁺), 105 | [1][2] |
| Infrared (IR) Spectrum | Data available via NIST and PubChem databases | [1][10] |
Chemical Properties and Reactivity
Stability
1,4-Diphenoxybenzene exhibits good thermal stability, as evidenced by its high boiling and flash points.[5] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, which can lead to decomposition.[11]
Reactivity and Key Reactions
The reactivity of 1,4-diphenoxybenzene is centered around its ether linkages and aromatic rings.
-
Cleavage of Ether Bonds : Under UV irradiation, the C-O ether bonds can undergo homolytic cleavage, resulting in the formation of phenoxyl radicals.[4]
-
Reduction Reactions : The compound can be chemically reduced to yield various products, though specific pathways are application-dependent.[4]
-
Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic substitution reactions, although the ether groups are deactivating. Reaction conditions can be tailored to functionalize the rings.
-
Polymerization : It is a key monomer in the synthesis of high-performance polymers, such as polyetherketones, through reactions like oxidative coupling polymerization using catalysts like Iron(III) Chloride (FeCl₃).[4]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and synthesis of 1,4-diphenoxybenzene.
Synthesis via Ullmann Condensation
The Ullmann condensation is a common method for synthesizing diaryl ethers. This protocol is a representative example for the synthesis of 1,4-diphenoxybenzene.
Materials:
-
1,4-Dichlorobenzene
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) catalyst
-
N,N-Dimethylformamide (DMF) as solvent
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition : The flask is charged with 1,4-dichlorobenzene, an excess of phenol (2.5 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of CuI.
-
Reaction : Anhydrous DMF is added as the solvent, and the mixture is heated to reflux (around 150-160 °C) under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : After cooling to room temperature, the reaction mixture is diluted with toluene and washed sequentially with 1M HCl solution to remove excess phenol and potassium carbonate, followed by water and brine.
-
Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield pure 1,4-diphenoxybenzene.
Characterization Protocols
-
NMR Spectroscopy :
-
A sample of 5-10 mg of purified 1,4-diphenoxybenzene is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
The sample is injected into the GC-MS instrument.
-
The GC separates the components of the sample, and the mass spectrometer provides the mass spectrum of the pure compound, allowing for confirmation of its molecular weight and fragmentation pattern.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1,4-diphenoxybenzene via a coupling reaction.
References
- 1. 1,4-Diphenoxybenzene | C18H14O2 | CID 520487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,4-diphenoxy- [webbook.nist.gov]
- 3. 1,4-Diphenoxybenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Buy 1,4-Diphenoxybenzene | 3061-36-7 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,4-Diphenoxybenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 1,4-Diphenoxybenzene CAS#: 3061-36-7 [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,4-Diphenoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Benzene, 1,4-diphenoxy- [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
